molecular formula C16H25NO2 B13953266 2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol CAS No. 64047-86-5

2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol

Katalognummer: B13953266
CAS-Nummer: 64047-86-5
Molekulargewicht: 263.37 g/mol
InChI-Schlüssel: JKBZITVKMZPLJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol is an organic compound with a complex structure that includes a cyclohexyloxy group, a dimethylaminoethyl group, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexanol with phenol in the presence of a catalyst to form cyclohexyloxyphenol. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylamino group can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclohexyloxy)ethylbenzene
  • 2-(Dimethylamino)ethoxyethanol
  • 2-(Dimethylamino)ethylmethacrylate

Uniqueness

2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a cyclohexyloxy group and a dimethylaminoethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

64047-86-5

Molekularformel

C16H25NO2

Molekulargewicht

263.37 g/mol

IUPAC-Name

2-cyclohexyloxy-4-[2-(dimethylamino)ethyl]phenol

InChI

InChI=1S/C16H25NO2/c1-17(2)11-10-13-8-9-15(18)16(12-13)19-14-6-4-3-5-7-14/h8-9,12,14,18H,3-7,10-11H2,1-2H3

InChI-Schlüssel

JKBZITVKMZPLJW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC1=CC(=C(C=C1)O)OC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.